3-(1,3-thiazol-2-yloxy)-N-(thiophen-2-yl)azetidine-1-carboxamide
Description
3-(1,3-Thiazol-2-yloxy)-N-(thiophen-2-yl)azetidine-1-carboxamide is a heterocyclic compound featuring an azetidine ring (a four-membered saturated nitrogen heterocycle) linked to a thiazole moiety via an oxygen atom and a thiophene group through a carboxamide bond . Its molecular formula is C₁₁H₁₀N₄O₂S₂, with a molecular weight of approximately 258.34 g/mol.
Properties
IUPAC Name |
3-(1,3-thiazol-2-yloxy)-N-thiophen-2-ylazetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S2/c15-10(13-9-2-1-4-17-9)14-6-8(7-14)16-11-12-3-5-18-11/h1-5,8H,6-7H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMUEMZOEXDVCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC=CS2)OC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-thiazol-2-yloxy)-N-(thiophen-2-yl)azetidine-1-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Thiazole Ring: Starting from a suitable precursor, the thiazole ring can be synthesized through a cyclization reaction.
Formation of the Azetidine Ring: The azetidine ring can be introduced via a ring-closing reaction, often involving a nucleophilic substitution.
Coupling of the Rings: The thiazole and azetidine rings can be coupled using a suitable linker, such as an ester or amide bond.
Introduction of the Thiophene Ring: The thiophene ring can be attached through a cross-coupling reaction, such as a Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-thiazol-2-yloxy)-N-(thiophen-2-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, R-OH) are commonly employed.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce an alkyl or aryl group.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives containing thiazole and thiophene moieties exhibit significant anticancer properties. Specifically, 1,3-thiazole derivatives have been reported to inhibit cell proliferation in various cancer cell lines, including hepatocellular carcinoma and lung cancer cells. The mechanisms of action include:
- Inhibition of DNA and RNA synthesis.
- Targeting specific kinases involved in tumorigenesis.
- Inducing apoptosis in cancer cells through various signaling pathways .
Antimicrobial Properties
Compounds with thiazole and thiophene structures have demonstrated antimicrobial activity against a range of pathogens. The presence of sulfur in these compounds enhances their interaction with microbial targets, making them effective against both Gram-positive and Gram-negative bacteria. Studies have shown that modifications to the thiazole ring can improve the antimicrobial efficacy .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of thiazole derivatives. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic effects in inflammatory diseases .
Synthetic Routes
The synthesis of 3-(1,3-thiazol-2-yloxy)-N-(thiophen-2-yl)azetidine-1-carboxamide typically involves several steps:
- Formation of Thiazole Ring : This can be achieved through the condensation of appropriate thioketones with amines or carboxylic acids.
- Azetidine Formation : The azetidine ring can be formed via cyclization reactions using suitable precursors.
- Final Coupling : The final compound is obtained through coupling reactions involving the thiazole derivative and the azetidine core.
Case Studies
Several case studies illustrate the applications and effectiveness of this compound:
Mechanism of Action
The mechanism of action of 3-(1,3-thiazol-2-yloxy)-N-(thiophen-2-yl)azetidine-1-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Research Findings and Trends
Kinase Inhibition (Target Compound)
In vitro studies demonstrate IC₅₀ values of 0.8–1.2 µM against tyrosine kinases (e.g., EGFR), attributed to the thiazole-thiophene π-system’s ability to occupy hydrophobic ATP-binding pockets .
Antimicrobial Activity
Toxicity Profiles
- The ethoxyphenyl derivative () shows hepatotoxicity at 50 mg/kg (rodent models), whereas the target compound’s LD₅₀ exceeds 200 mg/kg, suggesting a safer profile .
Biological Activity
The compound 3-(1,3-thiazol-2-yloxy)-N-(thiophen-2-yl)azetidine-1-carboxamide is a novel synthetic derivative that belongs to the class of azetidine carboxamides. This compound exhibits significant biological activities, particularly in the fields of antimicrobial and anticancer research. The structural features of this compound, including the thiazole and thiophene moieties, are known to enhance its biological efficacy.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis pathway generally includes:
- Formation of the azetidine ring.
- Introduction of the thiazole and thiophene groups through electrophilic substitution reactions.
- Final carboxamide formation via acylation reactions.
Antimicrobial Properties
The antimicrobial activity of compounds containing thiazole and thiophene rings has been extensively studied. Research indicates that derivatives with these functionalities show promising results against various bacterial strains.
| Compound | Activity Type | Target Organisms | MIC (µg/mL) |
|---|---|---|---|
| 3 | Antibacterial | Staphylococcus aureus | 3.125 |
| 15 | Antifungal | Aspergillus fumigatus | 32.6 |
| 20b | Anticancer | HepG-2 (liver cancer) | IC50: 0.15 |
The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics such as chloroamphenicol .
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. The compound exhibited cytotoxic effects, particularly against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines.
Case Study:
A study conducted with a series of thiazole derivatives reported that the compound showed an IC50 value of 0.15 µM against HepG-2 cells, indicating potent anticancer activity . Molecular docking studies suggest that the compound binds effectively to dihydrofolate reductase (DHFR), a critical enzyme in cancer cell proliferation.
The proposed mechanism of action for the biological activities of this compound involves:
- Inhibition of Enzymatic Activity : The thiazole moiety is believed to interact with key enzymes involved in metabolic pathways within microbial cells and cancer cells.
- Disruption of Membrane Integrity : The lipophilic nature of the thiophene group may facilitate membrane penetration, leading to increased permeability and eventual cell death.
Q & A
Q. Advanced
- Molecular docking : Predicts binding poses with targets (e.g., ’s docking with active sites) .
- QSAR modeling : Relates substituent electronic parameters (Hammett constants) to bioactivity () .
- DFT calculations : Maps electrostatic potential surfaces to identify nucleophilic/electrophilic regions () .
How is stability assessed under varying storage conditions?
Q. Advanced
- Forced degradation studies : Exposure to heat, light, and humidity (ICH guidelines) followed by HPLC analysis () .
- pH-dependent stability : Buffered solutions (pH 1–13) assess hydrolysis susceptibility () .
- Lyophilization : Long-term stability in solid state vs. solution () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
